molecular formula C6H8FN3O2 B2780549 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole CAS No. 1443279-20-6

1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole

Cat. No.: B2780549
CAS No.: 1443279-20-6
M. Wt: 173.147
InChI Key: SMSKBRKFDJEVQD-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a fluoroethyl group, a methyl group, and a nitro group on the pyrazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using 2-fluoroethyl halides.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product would be 1-(2-Fluoroethyl)-5-methyl-4-aminopyrazole.

    Substitution: Depending on the nucleophile, products can vary widely, such as azides or thiols substituted at the fluoroethyl position.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole would depend on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoroethyl group can enhance the compound’s ability to penetrate cell membranes, while the nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates.

Comparison with Similar Compounds

  • 1-(2-Fluoroethyl)-3-methyl-4-nitropyrazole
  • 1-(2-Fluoroethyl)-5-methyl-3-nitropyrazole
  • 1-(2-Fluoroethyl)-4-methyl-5-nitropyrazole

Comparison: 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole is unique due to the specific positioning of its substituents. The presence of the fluoroethyl group at the 1-position and the nitro group at the 4-position can significantly influence its reactivity and interactions compared to other similar compounds. This unique arrangement can lead to different biological activities and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-fluoroethyl)-5-methyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3O2/c1-5-6(10(11)12)4-8-9(5)3-2-7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSKBRKFDJEVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCF)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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